1H-吡唑,4-乙炔基-1,3-二甲基-

描述

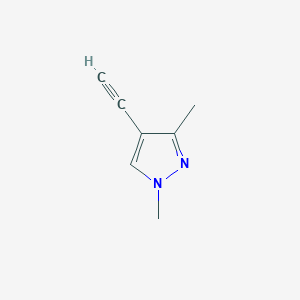

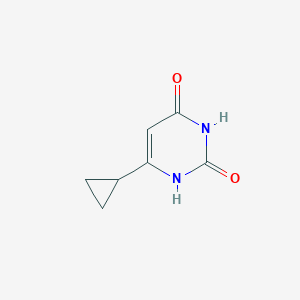

1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is an organic compound that is used in a variety of scientific research applications. It is a five-membered heterocyclic compound that contains a nitrogen atom, an ethynyl group, and a methyl group. 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is a versatile compound that has a wide range of applications in the fields of organic chemistry and biochemistry.

科学研究应用

抗氧化剂和自由基清除活性

- 合成和生物活性:一项研究重点介绍了 3,5-二甲基-1H-吡唑衍生物的合成,该衍生物表现出潜在的抗氧化活性。具体而言,某些化合物显示出显着的自由基清除能力,在 DPPH 和 ABTS 测定等测试中优于阳性对照 (卡鲁奇等人,2019)。

合成和分子对接分析

- 抗菌和抗氧化活性:对三取代吡唑的研究揭示了中等的抗菌和抗氧化活性。该研究还包括密度泛函理论 (DFT) 和分子对接分析,提供了对这些化合物相互作用的见解 (琳达,2021)。

缓蚀

- 低碳钢缓蚀剂:一项研究探讨了二甲基-1H-吡唑衍生物作为酸性环境中低碳钢的缓蚀剂。这些缓蚀剂显示出高效率,详细分析揭示了它们的吸附特性和保护机制 (埃尔·阿鲁吉等人,2020)。

抗菌活性

- 针对细菌 DNA 促旋酶的药物分子:基于吡唑的药物分子的计算机研究展示了它们对细菌靶标的潜在活性。该研究包括合成、表征以及针对各种细菌和真菌菌株的抗菌活性测试 (舒邦吉等人,2019)。

电催化反应

- 杂环化合物的合成:1H-吡唑的电催化 N-N 偶联和开环反应导致了新的杂环化合物的合成,证明了电化学在有机合成中的实用性 (赞迪等人,2021)。

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . This suggests that there is a promising future for the study and application of pyrazole derivatives, including 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-.

作用机制

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their effects .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects .

生化分析

Biochemical Properties

1H-Pyrazole, 4-ethynyl-1,3-dimethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . By altering the phosphorylation status of various proteins, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can impact processes such as cell growth, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

The effects of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . The degradation products can have different biological activities, which can complicate the interpretation of experimental results . Long-term studies have shown that prolonged exposure to 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . The threshold for these effects can vary depending on the species and the specific experimental conditions .

Metabolic Pathways

1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound . Additionally, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can influence the activity of other metabolic enzymes, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound can vary depending on the specific cell type and the experimental conditions . These factors can influence the overall activity and function of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- within the biological system .

Subcellular Localization

The subcellular localization of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell, depending on the presence of targeting signals or post-translational modifications . For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization can also affect the interactions of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- with other biomolecules, thereby modulating its overall biological activity .

属性

IUPAC Name |

4-ethynyl-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQRCEZDXARLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486012 | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61514-53-2 | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)